2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
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Overview
Description
2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex heterocyclic compound that has garnered significant interest due to its diverse pharmacological properties. This compound belongs to the class of pyranopyridines, which are known for their potential therapeutic applications, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves a multicomponent reaction (MCR) strategy. One common method includes the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst . The reaction conditions often involve the use of ammonium acetate as a catalyst, and the process can be carried out under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to include continuous flow processes and the use of more robust catalysts to ensure high yield and purity. The use of environmentally benign solvents and reagents is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in enzyme inhibition and as a potential lead compound for drug development.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. It has been shown to inhibit tyrosine kinase receptors, which play a crucial role in cell signaling and proliferation . The compound binds to the active site of these receptors, blocking their activity and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-amino-3-cyano-4H-chromenes: These compounds share a similar core structure and exhibit comparable pharmacological properties.
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer effects.
Uniqueness
What sets 2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile apart is its unique combination of functional groups, which confer a broad spectrum of biological activities and make it a versatile compound for various applications .
Properties
Molecular Formula |
C22H16Cl2N4O2 |
---|---|
Molecular Weight |
439.3 g/mol |
IUPAC Name |
2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C22H16Cl2N4O2/c1-12-8-17-20(22(29)28(12)11-13-4-3-7-27-10-13)18(14(9-25)21(26)30-17)19-15(23)5-2-6-16(19)24/h2-8,10,18H,11,26H2,1H3 |
InChI Key |
WQGKIPBVEZUSDH-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C=CC=C3Cl)Cl)C(=O)N1CC4=CN=CC=C4 |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C=CC=C3Cl)Cl)C(=O)N1CC4=CN=CC=C4 |
Origin of Product |
United States |
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